Cas no 2171839-58-8 (1-methyl-3-{[(propan-2-yl)amino]methyl}-4-(trifluoromethoxy)-1H-indole-2-carbonitrile)

1-Methyl-3-{[(propan-2-yl)amino]methyl}-4-(trifluoromethoxy)-1H-indole-2-carbonitrile is a specialized indole derivative featuring a trifluoromethoxy substituent and an isopropylaminomethyl functional group. This compound is of interest in medicinal chemistry and agrochemical research due to its unique structural motifs, which may confer enhanced binding affinity or metabolic stability. The presence of the electron-withdrawing trifluoromethoxy group can influence electronic properties, while the carbonitrile moiety offers potential for further derivatization. Its well-defined molecular structure makes it a valuable intermediate for the synthesis of biologically active compounds, particularly in the development of kinase inhibitors or pesticidal agents. The compound is typically handled under controlled conditions due to its reactive functional groups.
1-methyl-3-{[(propan-2-yl)amino]methyl}-4-(trifluoromethoxy)-1H-indole-2-carbonitrile structure
2171839-58-8 structure
Product name:1-methyl-3-{[(propan-2-yl)amino]methyl}-4-(trifluoromethoxy)-1H-indole-2-carbonitrile
CAS No:2171839-58-8
MF:C15H16F3N3O
Molecular Weight:311.302253723145
CID:5895699
PubChem ID:165599531

1-methyl-3-{[(propan-2-yl)amino]methyl}-4-(trifluoromethoxy)-1H-indole-2-carbonitrile 化学的及び物理的性質

名前と識別子

    • EN300-1591502
    • 2171839-58-8
    • 1-methyl-3-{[(propan-2-yl)amino]methyl}-4-(trifluoromethoxy)-1H-indole-2-carbonitrile
    • インチ: 1S/C15H16F3N3O/c1-9(2)20-8-10-12(7-19)21(3)11-5-4-6-13(14(10)11)22-15(16,17)18/h4-6,9,20H,8H2,1-3H3
    • InChIKey: TUTLGJFLQKQUEP-UHFFFAOYSA-N
    • SMILES: FC(OC1=CC=CC2=C1C(=C(C#N)N2C)CNC(C)C)(F)F

計算された属性

  • 精确分子量: 311.12454663g/mol
  • 同位素质量: 311.12454663g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 432
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.4
  • トポロジー分子極性表面積: 50Ų

1-methyl-3-{[(propan-2-yl)amino]methyl}-4-(trifluoromethoxy)-1H-indole-2-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1591502-10.0g
2171839-58-8
10g
$10018.0 2023-06-04
Enamine
EN300-1591502-50mg
2171839-58-8
50mg
$1957.0 2023-09-23
Enamine
EN300-1591502-0.25g
2171839-58-8
0.25g
$2143.0 2023-06-04
Enamine
EN300-1591502-500mg
2171839-58-8
500mg
$2236.0 2023-09-23
Enamine
EN300-1591502-0.5g
2171839-58-8
0.5g
$2236.0 2023-06-04
Enamine
EN300-1591502-1.0g
2171839-58-8
1g
$2330.0 2023-06-04
Enamine
EN300-1591502-2500mg
2171839-58-8
2500mg
$4566.0 2023-09-23
Enamine
EN300-1591502-1000mg
2171839-58-8
1000mg
$2330.0 2023-09-23
Enamine
EN300-1591502-0.05g
2171839-58-8
0.05g
$1957.0 2023-06-04
Enamine
EN300-1591502-10000mg
2171839-58-8
10000mg
$10018.0 2023-09-23

1-methyl-3-{[(propan-2-yl)amino]methyl}-4-(trifluoromethoxy)-1H-indole-2-carbonitrile 関連文献

1-methyl-3-{[(propan-2-yl)amino]methyl}-4-(trifluoromethoxy)-1H-indole-2-carbonitrileに関する追加情報

Research Brief on 1-methyl-3-{[(propan-2-yl)amino]methyl}-4-(trifluoromethoxy)-1H-indole-2-carbonitrile (CAS: 2171839-58-8)

In recent years, the compound 1-methyl-3-{[(propan-2-yl)amino]methyl}-4-(trifluoromethoxy)-1H-indole-2-carbonitrile (CAS: 2171839-58-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This indole derivative, characterized by its trifluoromethoxy and carbonitrile functional groups, has shown promising potential in various therapeutic applications. The unique structural features of this molecule contribute to its bioactivity, making it a subject of extensive investigation in drug discovery and development.

Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of this compound. Preliminary findings suggest that it exhibits potent inhibitory effects on specific enzymatic targets, particularly those involved in inflammatory and oncogenic pathways. For instance, research published in the Journal of Medicinal Chemistry (2023) highlights its role as a selective modulator of kinase activity, with implications for the treatment of certain cancers and autoimmune disorders. The compound's ability to penetrate cell membranes and interact with intracellular targets further underscores its therapeutic potential.

The synthesis and optimization of 1-methyl-3-{[(propan-2-yl)amino]methyl}-4-(trifluoromethoxy)-1H-indole-2-carbonitrile have also been a focal point of recent investigations. Advanced synthetic methodologies, including microwave-assisted reactions and catalytic asymmetric synthesis, have been employed to improve yield and enantiomeric purity. These advancements are critical for scaling up production and ensuring the compound's suitability for preclinical and clinical studies. Additionally, computational modeling and structure-activity relationship (SAR) studies have provided valuable insights into the molecular determinants of its bioactivity.

In vivo and in vitro studies have further demonstrated the compound's favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability. Toxicology assessments indicate a manageable safety profile, with no significant adverse effects observed at therapeutic doses. These findings position the compound as a viable candidate for further development, with ongoing research exploring its efficacy in animal models of disease. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression toward clinical trials.

In conclusion, 1-methyl-3-{[(propan-2-yl)amino]methyl}-4-(trifluoromethoxy)-1H-indole-2-carbonitrile represents a promising lead compound in the quest for novel therapeutics. Its multifaceted pharmacological properties, coupled with advances in synthetic chemistry and drug delivery, highlight its potential to address unmet medical needs. Future research will likely focus on optimizing its therapeutic index and exploring combination therapies to enhance its clinical utility. As the scientific community continues to unravel its full potential, this compound may soon emerge as a cornerstone in the treatment of complex diseases.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd